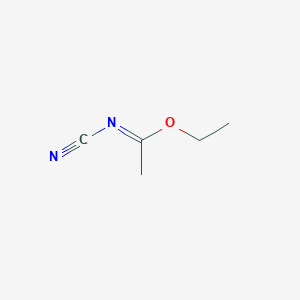

ethyl (1E)-N-cyanoethanimidate

CAS No.:

Cat. No.: VC13379871

Molecular Formula: C5H8N2O

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8N2O |

|---|---|

| Molecular Weight | 112.13 g/mol |

| IUPAC Name | ethyl (1E)-N-cyanoethanimidate |

| Standard InChI | InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3/b7-5+ |

| Standard InChI Key | PLVWUINOWYHRAA-FNORWQNLSA-N |

| Isomeric SMILES | CCO/C(=N/C#N)/C |

| Canonical SMILES | CCOC(=NC#N)C |

Introduction

Chemical Identification and Physical Properties

Ethyl (1E)-N-cyanoethanimidate is an imidate ester distinguished by its cyano () and ethoxy () functional groups. The (1E) designation specifies the E-isomer configuration, where substituents on the C=N bond are trans-oriented. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 112.130 g/mol |

| Density | |

| Boiling Point | |

| Flash Point |

Synonyms for this compound include N-Cyanoethanimidic ethyl ester, (E)-Ethyl N-cyanoacetimidate, and Cyano Ethyl Acetamidate . Its structural uniqueness lies in the conjugation of the cyano group with the imidate moiety, enhancing reactivity in nucleophilic substitutions .

Synthesis Methodology and Optimization

The synthesis of ethyl (1E)-N-cyanoethanimidate, as disclosed in patent CN102942505A, involves two sequential reactions :

Step 1: Synthesis of Ethanimidic Acid Ethyl Ester Hydrochloride

Acetonitrile, ethanol, and hydrogen chloride gas react under controlled conditions:

Reaction Parameters:

-

Molar Ratio: 1:1–3:1–3 (acetonitrile:ethanol:HCl)

-

Temperature: 20–50°C

-

Duration: 6–12 hours

-

Yield: Up to 93%

The intermediate, ethanimidic acid ethyl ester hydrochloride, is isolated via suction filtration as white crystals.

Step 2: Formation of Ethyl (1E)-N-cyanoethanimidate

The hydrochloride intermediate reacts with cyanamide () and disodium hydrogen phosphate () in aqueous medium:

Reaction Parameters:

-

Molar Ratio: 1–2:1–3:1 (hydrochloride:cyanamide:)

-

Temperature: 30–75°C

-

Duration: 2–6 hours

-

Yield: Up to 94.7%

This method eliminates organic solvents, simplifies purification, and minimizes environmental impact .

Applications in Pharmaceutical and Agrochemical Industries

Ethyl (1E)-N-cyanoethanimidate serves as a versatile precursor in synthesizing heterocyclic compounds, which are pivotal in drug discovery. Key applications include:

-

Antiviral Agents: The cyanoimidate group facilitates the construction of nucleoside analogs targeting viral polymerases.

-

Herbicides: Its reactivity enables derivatization into herbicidal molecules that inhibit plant acetyl-CoA carboxylase .

Market analyses project increased demand due to rising R&D investments in oncology and infectious diseases, where imidate intermediates are critical for modular synthesis .

Spectroscopic Characterization

Infrared (IR) spectroscopy of ethyl (1E)-N-cyanoethanimidate reveals characteristic absorption bands:

Nuclear magnetic resonance (NMR) data further corroborate the structure, with distinct signals for the ethoxy group (, triplet) and imine proton (, singlet) .

Future Directions and Industrial Scalability

The patent-pending synthesis route offers scalability, with batch sizes exceeding 0.75 mol demonstrating consistent yields . Future research may explore catalytic asymmetric variants to access enantiopure intermediates for chiral drug synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume